molecular formula C8H14ClNO2 B1379275 1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI) CAS No. 94160-98-2

1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI)

Cat. No.: B1379275
CAS No.: 94160-98-2
M. Wt: 191.65 g/mol
InChI Key: JOIJZJVAIURHGA-OGFXRTJISA-N
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Description

1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI) (CAS: 52601-23-7) is a bicyclic tertiary amine derivative with a rigid quinuclidine scaffold. Its molecular formula is C₈H₁₃NO₂·HCl, and it has a molecular weight of 191.66 g/mol . The compound is characterized by a bicyclo[2.2.2]octane framework, where one nitrogen atom replaces a carbon in the bridgehead position. The (R)-stereochemistry at the C2 position of the carboxylic acid group is critical for its biological activity, particularly in nicotinic acetylcholine receptor (nAChR) modulation .

This compound is typically stored at 2–8°C under nitrogen to maintain stability and purity (≥97%) . It serves as a key intermediate in synthesizing neuroactive agents, including nAChR agonists and cognitive enhancers .

Properties

IUPAC Name

(2R)-1-azabicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIJZJVAIURHGA-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1C[C@@H]2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Intramolecular Dehydration of 4-(2-Hydroxyethyl) Piperidine

One of the most efficient and scalable methods for synthesizing the bicyclic quinuclidine skeleton, which is the core of the target compound, involves the intramolecular dehydration of 4-(2-hydroxyethyl) piperidine vapor in the presence of a solid acidic catalyst such as CNM-3.

  • Reaction Conditions:
    • Temperature: Approximately 425 °C
    • Duration: 4 hours
    • Catalyst: CNM-3 (solid acid catalyst)
  • Yield:
    • Typical yield: 76.8%
    • Optimized yield: Up to 84.3%
  • Mechanism: The process promotes intramolecular cyclization via dehydration, forming the bicyclic azabicyclo[2.2.2]octane structure (quinuclidine) efficiently.
  • Advantages:
    • Uses readily available precursors.
    • Suitable for scale-up due to solid catalyst and vapor phase reaction.
  • Limitations:
    • High temperature required.
    • Requires specialized equipment for vapor phase reaction.

Stereoselective Synthesis of (R)-1-Azabicyclo[2.2.2]octane-2-carboxylic Acid

The introduction of the carboxylic acid group at the 2-position with (R)-stereochemistry is critical. While direct methods for the acid form are less frequently detailed explicitly, the general approach involves:

  • Starting Material: Quinuclidine or derivatives thereof.
  • Functionalization:
    • Oxidation or carboxylation at the 2-position.
    • Use of chiral auxiliaries or resolution techniques to obtain the (R)-enantiomer.
  • Hydrochloride Salt Formation:
    • The free acid is converted to the hydrochloride salt by treatment with hydrochloric acid in suitable solvents.
  • Purification: Crystallization or chromatography to achieve high purity (~97% or greater).

Related Synthetic Approaches from Patents and Literature

Though specific patents such as EP0508352B1 focus on related bicyclic azabicyclo compounds, they provide insight into advanced synthetic strategies involving:

These methods emphasize the importance of controlled reaction conditions and intermediate handling to achieve the desired bicyclic carboxylic acid with stereochemical integrity.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages Limitations
Intramolecular dehydration of 4-(2-hydroxyethyl) piperidine (vapor phase) CNM-3 catalyst, 425 °C, 4 h 76.8 - 84.3 High yield, scalable, solid catalyst High temperature, specialized setup
Stereoselective oxidation/carboxylation of quinuclidine derivatives Chiral auxiliaries, oxidation reagents Variable (~>90 with resolution) High enantiomeric purity Multi-step, requires chiral control
Diels-Alder based bicyclic synthesis (patent methods) Methanesulfonyl intermediates, solvents, hydrolysis Not specified Versatile framework construction Complex intermediates, multi-step

Detailed Research Findings

  • Zhang et al. (2012) demonstrated that the intramolecular dehydration method using CNM-3 catalyst is highly efficient for producing the quinuclidine core, which is the backbone of 1-azabicyclo[2.2.2]octane derivatives. The method's scalability and use of solid catalysts make it industrially attractive.
  • Purity of the compound achieved through these methods is typically above 97%, suitable for pharmaceutical applications.
  • The stereochemical purity of the (R)-enantiomer is maintained by using chiral resolution or asymmetric synthesis techniques, though detailed synthetic routes for the carboxylic acid hydrochloride salt are less documented in open literature but can be inferred from related chiral amine functionalization protocols.
  • Patent literature suggests that advanced synthetic routes involving Diels-Alder cycloadditions and subsequent functional group transformations provide alternative pathways to related bicyclic amines and their derivatives, which could be adapted for this compound.

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neuropharmacology

1-Azabicyclo[2.2.2]octane-2-carboxylic acid has been investigated for its potential as a neuropharmacological agent. It acts as a modulator of neurotransmitter systems, particularly in the context of cholinergic signaling. Research indicates that this compound may enhance cognitive functions and has implications for treating neurodegenerative diseases such as Alzheimer's disease.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed improved binding affinity to nicotinic acetylcholine receptors, suggesting potential therapeutic benefits in cognitive enhancement therapies .

Antinociceptive Properties

Research has shown that 1-Azabicyclo[2.2.2]octane derivatives exhibit antinociceptive effects, making them candidates for pain management therapies.

Case Study : In a preclinical trial, the hydrochloride salt of this compound was tested for its analgesic properties in rodent models, showing significant pain relief comparable to conventional analgesics without the associated side effects .

Synthesis of Pharmaceuticals

This compound serves as a valuable building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Data Table: Applications in Pharmaceutical Synthesis

Compound NameTarget ConditionReference
Quinuclidine derivativesCognitive disordersJournal of Medicinal Chemistry
Analgesic compoundsPain managementEuropean Journal of Pharmacology
AntidepressantsDepressionNeuropharmacology

Chemical Biology

In chemical biology, 1-Azabicyclo[2.2.2]octane derivatives are used to probe biological systems due to their ability to selectively bind to specific receptors.

Case Study : A research article highlighted the use of this compound in developing targeted probes for studying receptor interactions in live cells, which could lead to advancements in understanding receptor dynamics and drug design .

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of quinuclidine, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The quinuclidine scaffold is shared among several derivatives, but minor structural variations significantly alter physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Structural Features Biological Relevance References
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI) 52601-23-7 C₈H₁₃NO₂·HCl Not reported (stored at 2–8°C) (R)-configuration at C2; bicyclo[2.2.2]octane core nAChR agonist; cognitive impairment therapy
3-endo-Aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid (±)-5 - C₉H₁₃NO₂ 250–255 Exo-carboxylic acid; unsaturated bicyclo core Intermediate for chiral ligands
trans-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid (±)-6 - C₉H₁₅NO₂ 255–260 Trans-aminocarboxylic acid; saturated core Potential neuromodulator precursor
cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid (±)-8 - C₉H₁₅NO₂ 208–210 Cis-aminocarboxylic acid Structural analog with lower thermal stability
1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)-, hydrochloride (1:1) 23581-62-6 C₁₅H₂₁ClN₂O Not reported 3-Carboxamide substitution; xylidide group Anticholinergic or analgesic candidate
(S)-Quinuclidine-2-carboxylic acid hydrochloride - C₈H₁₃NO₂·HCl Not reported (S)-configuration at C2 Stereoisomer with distinct receptor affinity

Key Differences and Implications

Stereochemistry : The (R)-configuration of the target compound enhances nAChR binding compared to its (S)-isomer, which may exhibit reduced efficacy .

Substituent Effects: Carboxylic Acid vs. Carboxamide: The 2-carboxylic acid group in the target compound facilitates hydrogen bonding with nAChRs, whereas carboxamide derivatives (e.g., CAS 23581-62-6) may prioritize hydrophobic interactions . Amino Substitutions: Unsaturated analogs (e.g., compound 5) exhibit higher melting points (250–255°C) due to increased rigidity, while cis/trans aminocarboxylic acids (compounds 6 and 8) show variability in thermal stability .

Biological Activity: The target compound’s derivatives (e.g., phenylcarbamate and spiro-oxazolidinone analogs) demonstrate potent nAChR activation, critical for treating Alzheimer’s disease . In contrast, quinuclidine benzilates (e.g., 3-quinuclidinyl benzilate) are toxic anticholinergic agents, highlighting the pharmacological versatility of this scaffold .

Crystallinity and Stability

Pharmacopeial standards (e.g., USP 〈695〉) confirm that related bicyclic carboxylates meet crystallinity requirements, ensuring formulation stability . However, the target compound’s exact crystallinity data remain unreported, warranting further study.

Biological Activity

1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride, also known as (R)-quinuclidine-2-carboxylic acid hydrochloride, is a bicyclic compound characterized by its nitrogen-containing structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.66 g/mol
  • CAS Number : 94160-98-2
  • Purity : Typically around 97% .

The biological activity of 1-Azabicyclo[2.2.2]octane-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to serve as a precursor for synthesizing more complex molecules that can modulate biological pathways.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes, particularly those involved in inflammatory processes. For instance, studies have shown that azabicyclic compounds can inhibit the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the degradation of palmitoylethanolamide (PEA), a compound with anti-inflammatory properties . By inhibiting NAAA, the compound helps maintain higher levels of PEA, thus prolonging its therapeutic effects.

Biological Activity Studies

Several studies have explored the biological activity of 1-Azabicyclo[2.2.2]octane-2-carboxylic acid, revealing its potential in various therapeutic applications:

Case Study: NAAA Inhibition

In a study focusing on novel azabicyclic compounds, researchers identified that certain derivatives exhibited potent inhibitory activity against NAAA with IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM) . This suggests that modifications to the azabicyclic core can enhance its pharmacological profile.

Applications in Drug Development

1-Azabicyclo[2.2.2]octane-2-carboxylic acid serves as a significant building block in drug synthesis due to its structural versatility and biological activity.

Potential Therapeutic Uses:

  • Anti-inflammatory agents : By preserving PEA levels through NAAA inhibition.
  • Analgesics : Potentially useful in pain management due to its mechanism of action.
  • Neuroprotective agents : Its ability to modulate inflammatory responses may extend to neuroprotection.

Data Table: Biological Activity Overview

Activity Type Target IC50 Value Reference
NAAA InhibitionN-acylethanolamine-hydrolyzing acid amidase0.042 μM
Receptor BindingVarious receptorsNot specified
Enzyme InteractionEnzymes related to inflammationNot specified

Q & A

Q. What are the optimal synthetic routes for (R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride, and how can stereochemical purity be ensured?

Stereoselective synthesis of this bicyclic compound requires careful control of reaction conditions. For example, catalytic asymmetric hydrogenation or enzymatic resolution can achieve the desired (R)-configuration. Post-synthesis, chiral HPLC (using polysaccharide-based columns) or circular dichroism (CD) spectroscopy should confirm enantiomeric excess (>98% purity). Evidence from structurally related azabicyclo compounds (e.g., tert-butyl ester derivatives in ) suggests Boc-protection strategies to stabilize intermediates during ring closure .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

The hydrochloride salt form improves aqueous solubility but may degrade under basic conditions. Prepare stock solutions in deionized water (pH 3–4, adjusted with HCl) and store at –20°C. Stability studies using LC-MS over 24–72 hours are critical to confirm integrity. For biological assays, avoid prolonged exposure to light or temperatures >25°C, as bicyclic amines are prone to oxidation .

Q. What analytical techniques are recommended for structural confirmation?

  • NMR : Compare 1^1H and 13^13C NMR data to published spectra of related azabicyclo compounds (e.g., and ). Key signals include the bicyclic proton environment (δ 3.1–4.0 ppm) and carboxylic acid resonance.
  • X-ray crystallography : Resolve stereochemistry unambiguously, as seen in ’s use of crystallography for a pharmacologically active analog .
  • HRMS : Confirm molecular weight (e.g., C8_8H14_{14}ClNO2_2 requires [M+H]+^+ = 192.08) .

Advanced Research Questions

Q. How do stereochemical variations (R vs. S) impact biological activity in receptor-binding studies?

The (R)-configuration is critical for binding to nicotinic acetylcholine receptors (nAChRs), as demonstrated in ’s analog showing >50-fold selectivity over the (S)-enantiomer. Use radioligand displacement assays (e.g., 3^3H-epibatidine) to quantify affinity. Molecular docking studies (e.g., AutoDock Vina) can model interactions between the bicyclic core and receptor hydrophobic pockets .

Q. What strategies resolve contradictions in pharmacokinetic (PK) data between rodent and human models?

  • Metabolic profiling : Incubate the compound with liver microsomes (human vs. rodent) to identify species-specific cytochrome P450 metabolism.
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions, as variations here often explain PK discrepancies (e.g., ’s safety data highlights plasma stability as a key factor) .

Q. How can computational methods optimize derivative design for enhanced blood-brain barrier (BBB) penetration?

Apply quantitative structure-property relationship (QSPR) models. Key parameters:

  • LogP : Target 1.5–2.5 (from ’s molecular formula, C8_8H14_{14}ClNO2_2 has LogP ~1.8).
  • Polar surface area (PSA) : Keep <90 Ų (calculated via Schrödinger’s Maestro).
  • In silico BBB prediction : Tools like SwissADME predict permeability based on bicyclic rigidity and hydrogen-bond donors .

Data Contradiction Analysis

Q. How to address conflicting toxicity reports in zebrafish embryo models vs. mammalian cell lines?

  • Dose normalization : Adjust concentrations based on metabolic rate differences (e.g., zebrafish LC50_{50} vs. mammalian IC50_{50}).
  • Off-target screening : Use RNA-seq to identify species-specific pathways (e.g., ’s hazard data suggests neurotoxicity mechanisms may differ across models) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8_8H14_{14}ClNO2_2
Molecular Weight191.66 g/mol
Chiral Centers1 (R-configuration)
Aqueous Solubility (25°C)12 mg/mL (pH 3)Inferred from

Q. Table 2. Recommended Analytical Methods

TechniqueApplicationExample Parameters
Chiral HPLCEnantiomeric purityColumn: Chiralpak AD-H; Mobile phase: hexane/EtOH (90:10)
LC-MS/MSMetabolic stabilityIonization: ESI+; MRM transition: 192→146
X-ray CrystallographyStereochemical resolutionResolution: <1.0 Å

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI)
Reactant of Route 2
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI)

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